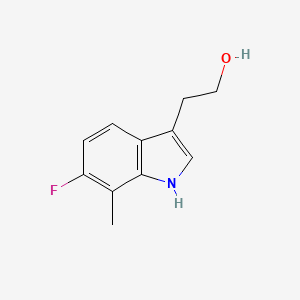

1H-Indole-3-ethanol, 6-fluoro-7-methyl-

Description

1H-Indole-3-ethanol, 6-fluoro-7-methyl- (CAS: 57817-22-8) is a substituted indole derivative with the molecular formula C₁₁H₁₂FNO and a molar mass of 193.22 g/mol . The compound features a fluorine atom at the 6-position and a methyl group at the 7-position of the indole ring, distinguishing it from simpler indole-ethanol analogs like tryptophol (1H-Indole-3-ethanol).

Properties

IUPAC Name |

2-(6-fluoro-7-methyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-7-10(12)3-2-9-8(4-5-14)6-13-11(7)9/h2-3,6,13-14H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLALPYPLXWIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2CCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-3-ethanol, 6-fluoro-7-methyl-, often involves multi-step processes. One common method is the Fischer indole synthesis, which uses aryl hydrazines and ketones under acidic conditions . Another approach is the regioselective construction of indole arynes followed by cycloaddition reactions .

Industrial Production Methods: Industrial production of indole derivatives typically employs high-yielding, scalable methods. One-pot, three-component protocols are favored for their efficiency and operational simplicity . These methods often use readily available building blocks and aim to minimize reaction times and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-ethanol, 6-fluoro-7-methyl- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Electrophilic substitution reactions due to the electron-rich indole ring.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-3-ethanol, 6-fluoro-7-methyl- has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanol, 6-fluoro-7-methyl- involves its interaction with molecular targets such as enzymes and receptors. The indole ring’s electron-rich nature facilitates binding to various biological targets, leading to modulation of biochemical pathways . The fluorine and methyl substitutions may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tryptophol (1H-Indole-3-ethanol)

- Molecular Formula: C₁₀H₁₁NO

- Molecular Weight : 161.2 g/mol

- Key Differences : Lacks the 6-fluoro and 7-methyl substituents present in the target compound.

- Applications : Found in wines fermented with Hanseniaspora vineae, contributing to floral and fruity aromas. Absent in Saccharomyces cerevisiae-fermented wines, highlighting species-specific metabolic pathways .

- Research Findings: Tryptophol derivatives like 1H-Indole-3-ethanol acetate ester (CAS: 13137-14-9) are associated with rare organoleptic properties in wines, though their aroma descriptors remain uncharacterized .

6-Chloro-7-fluoro-1H-indole

- Molecular Formula : C₈H₅ClFN

- Molecular Weight : 169.58 g/mol

- Key Differences: Replaces the ethanol side chain with a chlorine atom, reducing polarity and altering physicochemical properties (e.g., higher density: 1.436 g/cm³) .

- Synthetic Relevance : Used as a precursor in heterocyclic chemistry, with raw materials including halogenated anilines and indole-carboxylic acids .

6-Fluoro-7-methyl Isatin (6-Fluoro-7-methylindoline-2,3-dione)

- Molecular Formula: C₉H₆FNO₂

- Molecular Weight : 179.15 g/mol

- Physicochemical Properties: Higher melting point (204–206°C) compared to non-diketone indole derivatives, likely due to increased crystallinity .

1H-Indole-3-ethanol, Acetate Ester

- Molecular Formula: C₁₂H₁₃NO₂

- Molecular Weight : 207.24 g/mol

- Key Differences: Acetylation of the ethanol side chain enhances lipophilicity (logP: 1.792) and volatility, influencing its role in wine aroma profiles .

- Research Findings : Produced exclusively by H. vineae during fermentation, this ester is absent in S. cerevisiae-fermented wines, underscoring metabolic divergence between yeast species .

Tabulated Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Physicochemical Properties | Biological/Industrial Relevance |

|---|---|---|---|---|---|

| 1H-Indole-3-ethanol, 6-fluoro-7-methyl- | C₁₁H₁₂FNO | 193.22 | 6-F, 7-CH₃ | Data limited; inferred moderate polarity | Potential flavorant or pharmacophore |

| Tryptophol | C₁₀H₁₁NO | 161.2 | None | LogP: ~1.0; polar | Wine aroma contributor |

| 6-Chloro-7-fluoro-1H-indole | C₈H₅ClFN | 169.58 | 6-Cl, 7-F | Density: 1.436 g/cm³; mp: 42°C | Synthetic intermediate |

| 6-Fluoro-7-methyl Isatin | C₉H₆FNO₂ | 179.15 | 6-F, 7-CH₃ (isatin backbone) | mp: 204–206°C; pKa: 8.87 | Undefined biological activity |

| 1H-Indole-3-ethanol acetate ester | C₁₂H₁₃NO₂ | 207.24 | Acetylated side chain | LogP: 1.792; volatile | Rare wine metabolite; aroma modulation |

Research Findings and Implications

Substituent Effects on Bioactivity : The addition of 6-fluoro and 7-methyl groups in the target compound may enhance metabolic stability compared to tryptophol, though empirical data are lacking. Fluorine’s electronegativity could influence binding interactions in biological systems .

Species-Specific Biosynthesis: H. vineae uniquely produces indole-ethanol derivatives like the acetate ester, suggesting enzymatic capabilities absent in S. cerevisiae.

Structural Determinants of Physical Properties : Halogenation (e.g., 6-Cl, 6-F) increases density and melting points in indole derivatives, while acetylation enhances volatility, critical for aroma release .

Q & A

Q. What are the established synthetic routes for 6-fluoro-7-methyl-1H-indole-3-ethanol, and what key reaction parameters influence yield?

Methodological Answer:

- Fluorination strategies : Use hexafluorobenzene as a precursor for fluorinated indole scaffolds, employing halogen-exchange reactions with KF or CsF under anhydrous conditions (60–80°C, 12–24 h) .

- Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methyl iodide and Lewis acids (e.g., AlCl₃) in dichloromethane .

- Ethanol side-chain addition : Catalytic hydrogenation or Grignard reactions (e.g., ethylene oxide with indole derivatives) under inert atmospheres .

- Critical parameters : Monitor regioselectivity using HPLC and optimize reaction time/temperature to avoid over-fluorination or side-product formation .

Q. How is the crystal structure of 6-fluoro-7-methyl-1H-indole-3-ethanol characterized, and what software tools are recommended for refinement?

Methodological Answer:

- X-ray diffraction (XRD) : Collect intensity data at low temperature (100 K) to minimize thermal motion artifacts. Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals .

- Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (< 0.05) and Hirshfeld surface analysis .

- Data validation : Check for twinning or disorder using PLATON; resolve ambiguities with difference Fourier maps .

Q. What safety protocols are critical when handling 6-fluoro-7-methyl-1H-indole-3-ethanol in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile reagents .

- Waste disposal : Segregate halogenated waste in designated containers for incineration. Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

- Emergency measures : In case of inhalation, administer oxygen; for skin contact, rinse with 0.9% saline solution for 15 minutes .

Q. What biological roles or metabolic pathways involve 6-fluoro-7-methyl-1H-indole-3-ethanol in microbial systems?

Methodological Answer:

- Yeast metabolism : In Saccharomyces cerevisiae, the compound acts as a secondary metabolite derived from tryptophan degradation, detected via LC-MS in ethyl acetate extracts .

- Antioxidant activity : Assess using DPPH radical scavenging (IC₅₀ = 0.2–0.5 mM) and FRAP assays (λ = 593 nm), comparing to ascorbic acid controls .

- Fermentation studies : Co-culture with Hanseniaspora vineae enhances acetate ester derivatives, analyzed via GC-MS headspace sampling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-fluoro-7-methyl-1H-indole-3-ethanol?

Methodological Answer:

- Triangulation of assays : Compare results across DPPH, FRAP, and in vivo models (e.g., Caenorhabditis elegans oxidative stress assays) to confirm antioxidant mechanisms .

- Structural analogs : Synthesize and test non-fluorinated/methylated variants (e.g., 1H-indole-3-ethanol) to isolate electronic effects of substituents .

- Batch variability : Characterize purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹⁹F NMR for fluorine quantification) to rule out impurity-driven artifacts .

Q. What strategies optimize regioselectivity in fluorination and methylation during synthesis?

Methodological Answer:

- Directed ortho-metalation : Use tert-butoxy directing groups to position fluorine at C6, followed by BF₃·OEt₂-mediated methylation at C7 .

- DFT calculations : Model transition states (Gaussian 09, B3LYP/6-31G*) to predict substituent effects on reaction pathways .

- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What mechanistic insights explain the antioxidant activity of 6-fluoro-7-methyl-1H-indole-3-ethanol?

Methodological Answer:

- Radical scavenging : Electron paramagnetic resonance (EPR) reveals quenching of hydroxyl radicals (•OH) via H-atom transfer from the ethanol side-chain .

- Chelation studies : UV-Vis titration (λ = 400–600 nm) shows weak Fe²⁺ binding (Kd ~10⁻⁴ M), suggesting metal-ion-mediated oxidation is not the primary pathway .

- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with NADPH oxidase, reducing ROS generation in silico .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.